Navigating the Synthesis and Application of 2-Amino-5-chloro-4-methylbenzoic Acid: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 2-Amino-5-chloro-4-methylbenzoic Acid: A Technical Guide for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-5-chloro-4-methylbenzoic acid and its isomers represent a class of substituted anthranilic acid derivatives that are pivotal as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique substitution patterns offer a versatile scaffold for creating complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this class of compounds, with a particular focus on the readily available and well-characterized isomer, 2-Amino-4-chloro-5-methylbenzoic acid (CAS Number: 155184-81-9) , due to the limited specific data on the 5-chloro-4-methyl isomer. The principles, protocols, and applications discussed herein provide a robust framework for researchers working with related substituted aminobenzoic acids.
Introduction to Substituted Aminobenzoic Acids
Substituted aminobenzoic acids are a cornerstone in medicinal chemistry and materials science. The presence of an amino group and a carboxylic acid on a benzene ring provides two reactive sites for a wide array of chemical transformations. The addition of a halogen, such as chlorine, and an alkyl group, like a methyl group, further modulates the electronic and steric properties of the molecule. These modifications can significantly influence the compound's reactivity, solubility, and, ultimately, the biological activity of its derivatives.
While the specific isomer 2-Amino-5-chloro-4-methylbenzoic acid is not widely cataloged with a dedicated CAS number in major chemical databases, its isomers are well-documented and serve as excellent models for understanding the chemistry of this class of compounds. This guide will primarily focus on the synthesis and properties of 2-Amino-4-chloro-5-methylbenzoic acid as a representative example.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a synthetic workflow. The properties of 2-Amino-4-chloro-5-methylbenzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 155184-81-9 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][3] |
| Appearance | Pale yellow to brown solid | [3] |
| Purity | ≥ 95% (typically analyzed by NMR) | [1][3] |
| Storage Conditions | Store at 0-8 °C in a dark, inert atmosphere | [3] |
Spectroscopic analysis is critical for the verification of the structure and purity of the compound. Theoretical studies, often employing density functional theory (DFT) with basis sets like B3LYP/6–311++G(d,p), are used to predict and correlate with experimental spectroscopic data.[4]
Synthesis of Chloro-Methyl Substituted Aminobenzoic Acids
The synthesis of substituted aminobenzoic acids can be approached through various routes, often starting from more readily available precursors. The specific substitution pattern dictates the most logical synthetic strategy, primarily revolving around electrophilic aromatic substitution and functional group interconversion.
General Synthetic Strategies
A common approach for the synthesis of compounds like 2-Amino-5-chloro-4-methylbenzoic acid involves a multi-step process that could include:
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Nitration of a substituted toluene derivative.
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Oxidation of the methyl group to a carboxylic acid.
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Chlorination of the aromatic ring.
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Reduction of the nitro group to an amine.
The order of these steps is crucial to ensure the desired regioselectivity.
Exemplary Synthesis Protocol: Chlorination of an Anthranilic Acid Derivative
A general method for the chlorination of an anthranilic acid derivative can be adapted to synthesize the target compound. For instance, the synthesis of 2-amino-5-chlorobenzoic acid involves the chlorination of anthranilic acid using sulfuryl chloride.[5] A similar strategy could be envisioned starting from 2-amino-4-methylbenzoic acid.
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of 2-Amino-5-chloro-4-methylbenzoic acid.
Step-by-Step Protocol (Hypothetical, based on related syntheses):
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Dissolution: Dissolve 2-amino-4-methylbenzoic acid in a suitable inert solvent (e.g., a chlorinated solvent or a high-boiling point ether).
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Chlorination: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, to the solution at a controlled temperature. The choice of chlorinating agent and reaction conditions will influence the regioselectivity of the chlorination.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and by-products.
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Isolation and Purification: Isolate the crude product by filtration or extraction. Purify the product using recrystallization or column chromatography to obtain the desired isomer.
Applications in Drug Development and Agrochemicals
2-Amino-5-chloro-4-methylbenzoic acid and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Pharmaceutical Intermediates
These compounds serve as key building blocks for active pharmaceutical ingredients (APIs).[3] The presence of multiple functional groups allows for the construction of complex heterocyclic systems, which are common motifs in many drugs. They are particularly noted as intermediates in the synthesis of anti-inflammatory agents.[3] The chlorine atom can enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and metabolic stability.
Agrochemicals
In the agrochemical industry, these benzoic acid derivatives are used in the production of herbicides, pesticides, and fungicides.[6] For example, the related isomer, 2-Amino-5-chloro-3-methylbenzoic acid, is a key intermediate in the synthesis of the insecticide chlorantraniliprole. The structural features of these molecules are designed to interact specifically with biological targets in pests, leading to effective crop protection.
Logical Relationship of Applications:
Caption: Key application areas for substituted aminobenzoic acids.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-5-chloro-4-methylbenzoic acid and its isomers.
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Hazard Identification: These compounds are generally classified as irritants. They can cause skin and serious eye irritation.[7] Some related compounds may cause an allergic skin reaction.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
-
Inhalation: If inhaled, move the person to fresh air.
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.
Conclusion
2-Amino-5-chloro-4-methylbenzoic acid, as part of a broader class of substituted anthranilic acids, holds significant potential for the development of novel pharmaceuticals and agrochemicals. While information on this specific isomer is scarce, a comprehensive understanding of its closely related and well-characterized isomers provides a strong foundation for its synthesis and application. By leveraging the synthetic strategies and characterization data outlined in this guide, researchers can effectively utilize these versatile building blocks in their discovery and development programs.
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